1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
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Description
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17FN2O3S and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09439174 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine derivatives have been explored in the synthesis of new sulfonated side-chain grafting units for proton exchange membranes (PEMs) in fuel cells. These materials, characterized by high proton conductivity, demonstrate potential in enhancing the efficiency of fuel cell technologies. The sulfonated polymers derived from these compounds show promising properties as PEM materials, indicating their applicability in sustainable energy solutions (Kim, Robertson, & Guiver, 2008).
Muscarinic Antagonists for Therapeutic Uses
Research into derivatives of this compound has led to the discovery of compounds with significant potential as muscarinic antagonists. These compounds exhibit selective antagonism of the M2 muscarinic receptors, suggesting their utility in the development of treatments for disorders associated with muscarinic receptor dysfunction. The findings point to the therapeutic applications of these compounds in neurodegenerative diseases and other conditions (Kozlowski et al., 2000).
Serotonin Receptor Studies
Studies on ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogs, closely related to this compound, have contributed significantly to understanding the serotonin 5-HT(1A) receptor's function. These compounds, especially the serotonin antagonist WAY100635 and its analogs, have been instrumental in in vitro and in vivo pharmacology, providing insights into serotonin receptor modulation and its implications for psychiatric and neurological disorders (Mensonides-Harsema et al., 2000).
Antibacterial Applications
Recent synthesis efforts have yielded a series of novel compounds from this compound, showing significant antibacterial activity against human pathogenic bacteria. This research opens new avenues for developing antibacterial agents, addressing the increasing challenge of antibiotic resistance. The exploration of these compounds for their antibacterial properties signifies the potential of this compound derivatives in contributing to the discovery of new therapeutic agents (Nagaraj et al., 2018).
Antidepressant and Anxiolytic Effects
Investigations into phenylpiperazine derivatives, related to this compound, have shown promising antidepressant and anxiolytic effects in animal models. These studies provide a foundation for further exploration of these compounds as potential treatments for depression and anxiety disorders, highlighting the therapeutic value of this compound derivatives in mental health (Pytka et al., 2015).
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQXDQBEJRCQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.